![molecular formula C12H10N4O3 B11715549 2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-metil-6-oxo-3,7,8,10-tetrazatriciclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-il)acético es un compuesto orgánico complejo con una estructura única que incluye múltiples anillos fusionados y heteroátomos.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del ácido 2-(4-metil-6-oxo-3,7,8,10-tetrazatriciclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-il)acético normalmente implica múltiples pasos, comenzando a partir de precursores fácilmente disponibles. Los pasos clave incluyen la formación de la estructura tetrazatriciclo a través de reacciones de ciclización, seguidas de modificaciones de grupos funcionales para introducir la porción de ácido acético. Los reactivos comunes utilizados en estas reacciones incluyen ácidos o bases fuertes, agentes oxidantes y diversos catalizadores para facilitar los procesos de ciclización y funcionalización .
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta de síntesis para maximizar el rendimiento y minimizar los costes. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación del proceso para producir cantidades mayores de manera eficiente. La elección de disolventes, temperatura y condiciones de presión sería crítica para garantizar la seguridad y la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(4-metil-6-oxo-3,7,8,10-tetrazatriciclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-il)acético puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción pueden utilizarse para alterar el estado de oxidación del compuesto, lo que podría dar lugar a diferentes formas estructurales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo, agentes reductores como el hidruro de aluminio y litio, y diversos nucleófilos o electrófilos para las reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas controladas, disolventes específicos y, a veces, el uso de catalizadores para aumentar las velocidades de reacción y la selectividad .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados del compuesto original .
Aplicaciones Científicas De Investigación
El ácido 2-(4-metil-6-oxo-3,7,8,10-tetrazatriciclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-il)acético tiene varias aplicaciones de investigación científica:
Química: Puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas, sirviendo como intermedio en la síntesis orgánica.
Biología: El compuesto puede tener potencial como sonda bioquímica o como precursor de moléculas biológicamente activas.
Medicina: La investigación sobre sus propiedades farmacológicas podría conducir al desarrollo de nuevos fármacos o agentes terapéuticos.
Mecanismo De Acción
El mecanismo por el cual el ácido 2-(4-metil-6-oxo-3,7,8,10-tetrazatriciclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-il)acético ejerce sus efectos depende de su aplicación específica. En un contexto biológico, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas podrían incluir la transducción de señales, los procesos metabólicos o la regulación de la expresión génica .
Comparación Con Compuestos Similares
Compuestos similares
Acetato de 4-metil-6-oxo-7,8,9,10-tetrahidro-6H-benzo©chromen-3-ilo: Este compuesto comparte una estructura central similar pero difiere en los grupos funcionales y la reactividad general.
Bencensulfonato de 8-iodo-4-metil-2-oxo-2H-chromen-7-ilo:
Singularidad
Lo que distingue al ácido 2-(4-metil-6-oxo-3,7,8,10-tetrazatriciclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-il)acético es su combinación única de anillos fusionados y heteroátomos, que confieren propiedades químicas y físicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C12H10N4O3 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid |
InChI |
InChI=1S/C12H10N4O3/c1-6-8(5-9(17)18)12(19)16-11(14-6)7-3-2-4-13-10(7)15-16/h2-4H,5H2,1H3,(H,13,15)(H,17,18) |
Clave InChI |
CIFUCUMEZNGSCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N2C(=N1)C3=C(N2)N=CC=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


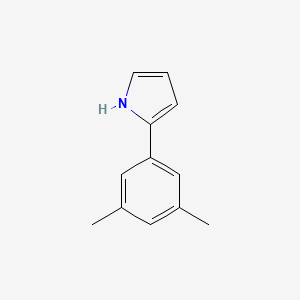
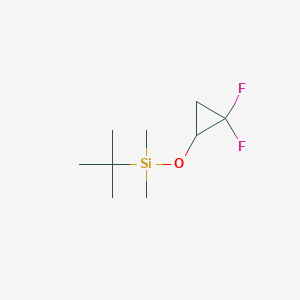
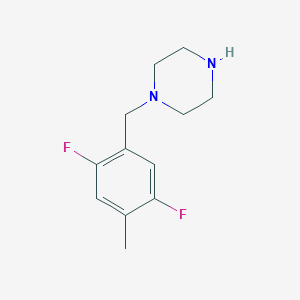

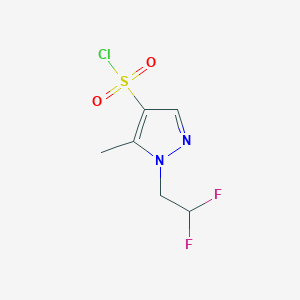

![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)

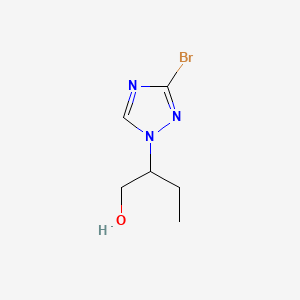
![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)
![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B11715511.png)
![(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715517.png)
![2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)
![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)
